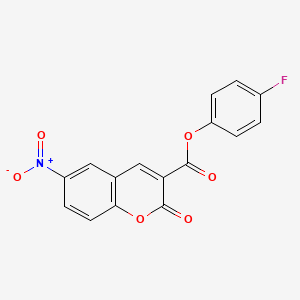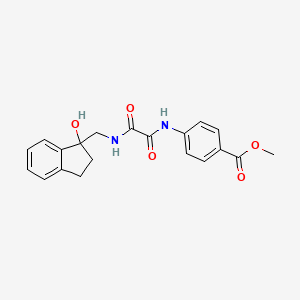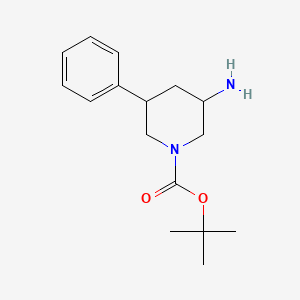
4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C16H8FNO6 . It is a type of chromene, which is an important class of heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions (MCRs), which are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness . An efficient one-pot synthesis of functionalized chromeno derivatives has been described, involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium .Molecular Structure Analysis
The molecular structure of “this compound” includes a chromene core, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromene analogs have been used widely for the decades .Chemical Reactions Analysis
The chemical reactions involving chromene derivatives are diverse and complex. For example, Behbahani and Samaei (2014) proposed a plausible synthetic mechanism to the formation of the 4H-chromene ring in the occurrence of a multicomponent mixture of a malononitrile, resorcinol, and aromatic aldehyde and diethylamine in ethanol under reflux .Applications De Recherche Scientifique
Antitumor Properties
The compound 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161), closely related to 4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K). This inhibition contributes to its potent antitumor properties. In particular, an analogue of S14161, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), exhibited enhanced antiproliferative activities against various tumor cell lines. It was more effective than S14161 in blocking AKT phosphorylation and inducing cancer cell apoptosis, also suggesting anti-angiogenesis activity (Yin et al., 2013).
Fluorescent Probes for Metal Ion Detection
A derivative of the compound, namely nitro-3-carboxamide coumarin derivatives, has been proposed as a novel fluorescent chemosensor. This particular derivative showed selective fluorescence enhancement in the presence of Cu(2+) ions, offering a potential tool for detecting copper in aqueous solutions (Bekhradnia et al., 2016).
Antioxidant and Antimicrobial Agents
Some derivatives, specifically (3-arylisoxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate, have shown promising antioxidant and antimicrobial activities. Among these, certain compounds exhibited significant inhibition against a range of Gram-positive and Gram-negative bacterial strains, and others demonstrated notable antifungal activity (Battula et al., 2017).
Visualization in Biological Systems
4,4'-Difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, another derivative, exhibits fluorescence intensity and lifetime variations depending on the medium's viscosity. This property makes it a potential tool for measuring local microviscosity in biological systems, including live cells, aiding in understanding intracellular processes (Kuimova et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that this compound may interact with targets involved in these biological processes.
Biochemical Pathways
Given its reported antimicrobial, antitubercular, and antioxidant activities , it is likely that the compound affects pathways related to these biological processes.
Result of Action
The compound has been reported to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that it may induce changes at the molecular and cellular levels that contribute to these effects.
Orientations Futures
The future directions for the research and development of chromene derivatives like “4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” are promising. The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry .
Analyse Biochimique
Biochemical Properties
4-Fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling and apoptosis, modulating their activity and contributing to its potential anticancer effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, altering their activity. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form over time, potentially altering its effects on cells and tissues . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anticancer properties . At higher doses, toxic or adverse effects may occur, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species and enhanced antioxidant defense . Additionally, it affects metabolic pathways related to energy production and cellular respiration, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins may facilitate its distribution within tissues, influencing its localization and biological activity . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences cellular respiration and energy production . Additionally, its localization to the nucleus can affect gene expression and transcriptional regulation .
Propriétés
IUPAC Name |
(4-fluorophenyl) 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FNO6/c17-10-1-4-12(5-2-10)23-15(19)13-8-9-7-11(18(21)22)3-6-14(9)24-16(13)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZYSGDANGXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)
![N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2615942.png)
![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)

![ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2615948.png)


![6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2615951.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)
![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)
![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)
![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)